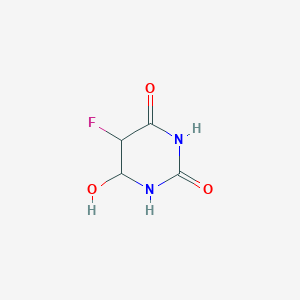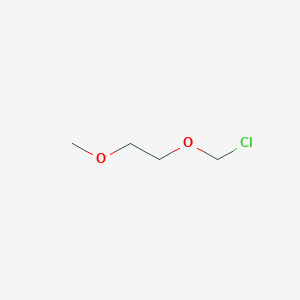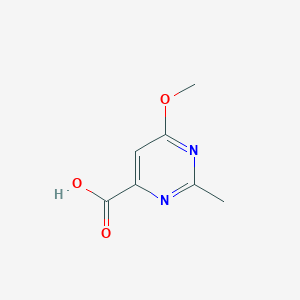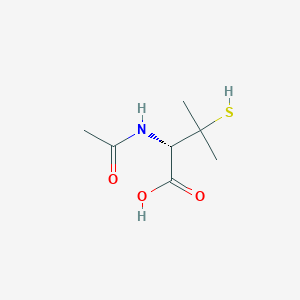
N-乙酰-D-青霉胺
描述
N-乙酰青霉胺是一种含硫有机化合物,化学式为C7H13NO3S。它衍生自氨基酸青霉胺,并以其作为一氧化氮供体的作用而闻名。
科学研究应用
N-乙酰青霉胺在科学研究中具有广泛的应用:
化学: 用作研究S-亚硝基硫醇及其氧化还原化学的模型化合物。
生物学: 研究其在细胞信号传导中的作用以及作为一氧化氮供体。
医学: 探索其潜在的治疗效果,包括抗菌和抗血栓形成特性。
作用机制
N-乙酰青霉胺主要通过释放一氧化氮发挥作用。从N-乙酰青霉胺释放的一氧化氮与包括鸟苷酸环化酶在内的各种分子靶标相互作用,导致环鸟苷单磷酸(cGMP)的产生。该信号通路参与血管舒张和其他生理过程 .
类似化合物:
S-亚硝基谷胱甘肽: 另一种具有类似一氧化氮释放特性的S-亚硝基硫醇。
N-亚硝基肌氨酸: 一种具有不同结构特征但具有类似反应性的亚硝基化合物
独特性: N-乙酰青霉胺由于其从青霉胺衍生的特定结构特征而具有独特性。其稳定性和受控的一氧化氮释放使其在生物医学应用中特别有价值 .
生化分析
Biochemical Properties
N-Acetyl-D-penicillamine plays a significant role in biochemical reactions. It is often used for the precolumn derivatization of amino acids or amino alcohols . The diastereoisomers formed can be efficiently resolved by HPLC on conventional reversed-phase columns . It is also used as a heavy metal chelator .
Cellular Effects
N-Acetyl-D-penicillamine has been shown to have effects on various types of cells and cellular processes. For instance, it has been used to treat mercury poisoning as it was found to be more effective than D-penicillamine and other agents in mercury extraction . It is also known to suppress inducible nitric oxide synthase expression by inhibiting post-translational modification .
Molecular Mechanism
The molecular mechanism of N-Acetyl-D-penicillamine involves its ability to chelate heavy metals. It binds to these metals, allowing them to be eliminated in the urine . It also inhibits the binding of methyl mercury to isolated human erythrocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, N-Acetyl-D-penicillamine has been shown to have temporal effects. For instance, it has been found to reduce the biological half-life of mercury and decrease liver, kidney, brain, and blood mercury levels, as well as increase urinary excretion of mercury in a concentration-dependent manner, in mice when administered following injection of methyl mercuric chloride .
Dosage Effects in Animal Models
In animal models, the effects of N-Acetyl-D-penicillamine vary with different dosages. For instance, it has been used in the treatment of Wilson’s disease and cystinuria in humans and dogs, where it has been found to be effective in reducing urinary free cystine .
Metabolic Pathways
N-Acetyl-D-penicillamine is involved in the hexosamine biosynthesis pathway (HBP), which utilizes fructose-6-phosphate (Fru-6-P), glutamine, acetyl-coenzyme A (acetyl-CoA), and uridine triphosphate (UTP) as substrates to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) .
Transport and Distribution
N-Acetyl-D-penicillamine is transported and distributed within cells and tissues. It is used as a form of immunosuppression to treat rheumatoid arthritis. N-Acetyl-D-penicillamine inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross linkage .
Subcellular Localization
It is known that N-Acetyl-D-penicillamine can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
准备方法
合成路线和反应条件: N-乙酰青霉胺可以通过N-乙酰-DL-青霉胺的亚硝化反应合成。该过程涉及N-乙酰-DL-青霉胺与亚硝酸的反应,亚硝酸是由亚硝酸钠和盐酸原位生成的。反应通常在低温下进行,以确保产物的稳定性 .
工业生产方法: 在工业环境中,N-乙酰青霉胺的生产涉及类似的合成路线,但规模更大。反应条件经过优化,以最大限度地提高产率和纯度。在工业生产中,通常使用连续流动反应器和先进的纯化技术,例如结晶和色谱法 .
化学反应分析
反应类型: N-乙酰青霉胺会发生各种化学反应,包括:
氧化: 它可以被氧化形成二硫化物。
还原: 它可以被还原为相应的硫醇。
取代: 它可以进行亲核取代反应.
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 还原剂,如二硫苏糖醇。
取代: 亲核试剂,如胺或醇.
主要形成的产物:
氧化: 二硫化物。
还原: 硫醇。
取代: N-乙酰青霉胺的取代衍生物.
相似化合物的比较
S-Nitrosoglutathione: Another S-nitrosothiol with similar nitric oxide-releasing properties.
N-Nitrososarcosine: A nitroso compound with different structural features but similar reactivity
Uniqueness: N-Acetylpenicillamine is unique due to its specific structural features derived from penicillamine. Its stability and controlled release of nitric oxide make it particularly valuable in biomedical applications .
属性
IUPAC Name |
(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNBCKASUFBXCO-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)O)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030813 | |
| Record name | N-Acetyl-D-penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15537-71-0 | |
| Record name | N-Acetylpenicillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15537-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-D-penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-D-penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-3-dimethyl-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLPENICILLAMINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO11M5K6OR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Acetyl-D-penicillamine (NAPA) primarily acts by interacting with cysteine. It forms a more soluble mixed disulfide, NAPA-cysteine, in place of cystine, thereby decreasing free urinary cystine levels. [] This mechanism is particularly important in the treatment of cystinuria, where high cystine levels lead to stone formation. [] Additionally, NAPA can inhibit lactoperoxidase, an enzyme with antibacterial properties, by competing for the enzyme's active site. []
A: * Molecular Formula: C7H13NO3S* Molecular Weight: 191.25 g/mol* Spectroscopic Data: Detailed spectroscopic data, including 1H and 13C NMR, can be found in research focused on diastereomeric thiazolidinecarboxylic acids derived from NAPA. []
A: NAPA has been successfully incorporated into various materials for controlled nitric oxide (NO) release. Studies have shown its compatibility with polymers like polydimethylsiloxane (PDMS) [], polyvinyl chloride (PVC) [], and CarboSil polymers []. For example, SNAP-doped CarboSil, where SNAP is the S-nitroso derivative of NAPA, demonstrated long-term NO release for over 22 days with controlled leaching of SNAP, its byproduct N-acetyl-D-penicillamine (NAP), and NAP disulfide. [] This highlights the potential of NAPA-modified materials for biomedical applications.
A: While NAPA itself might not directly act as a catalyst, it serves as a precursor for S-nitroso-N-acetyl-D-penicillamine (SNAP), a potent NO donor. [, , , , , ] The release of NO from SNAP can be catalyzed by transition metals like Cu²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺. [] This catalytic NO release from SNAP-modified materials has potential applications in preventing thrombus formation on stents and other blood-contacting medical devices. []
A: While specific computational studies focusing solely on NAPA were not identified within the provided research, its application in creating NO-releasing polymers, like SNAP-HPAMAM, has been investigated. [] Further research utilizing computational methods could be valuable for exploring the interactions of NAPA with different materials and its potential for other applications.
A: The presence of the acetyl group in NAPA distinguishes it from D-penicillamine (DPA). This modification removes the free α-amino group, which is implicated in some of the toxic effects of DPA. [] This suggests that structural changes in NAPA can significantly alter its pharmacological and toxicological profile.
A: NAPA has demonstrated remarkable stability when incorporated into polymers with low water uptake, like silicone rubber. [] Studies have shown sustained NO release from SNAP-incorporated materials for extended periods, implying the long-term stability of the SNAP moiety (derived from NAPA). [, , ] This stability is crucial for its successful incorporation into long-term implantable devices.
A: While the provided research doesn't delve into the detailed PK/PD profile of NAPA, it highlights its effectiveness in reducing urinary cystine levels in cystinuria patients, similar to D-penicillamine. [] This suggests its absorption and activity in vivo.
A: NAPA has shown efficacy in reducing urinary cystine levels in cystinuria patients. [, ] Furthermore, materials impregnated with SNAP, an NO-donating derivative of NAPA, have demonstrated significant antibacterial effects against various bacterial strains like Staphylococcus aureus and Proteus mirabilis in in vitro settings. [, ] Further research, including animal models and clinical trials, is necessary to fully elucidate its efficacy and potential applications.
A: NAPA was investigated as a potentially safer alternative to D-penicillamine (DPA) for treating cystinuria. [, , ] While DPA can cause severe side effects like acute hypersensitivity reactions and proteinuria, NAPA was associated with milder side effects. [] This suggests a potentially improved safety profile for NAPA compared to DPA.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


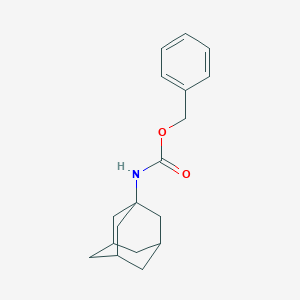
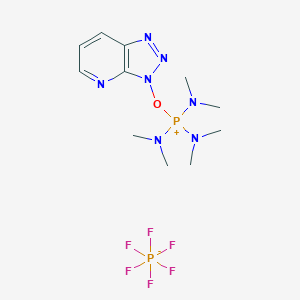
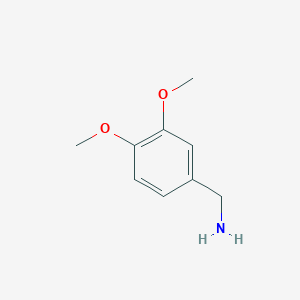
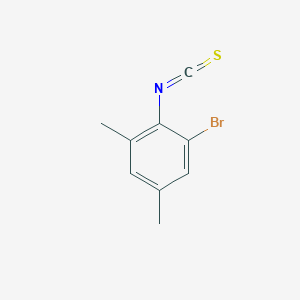
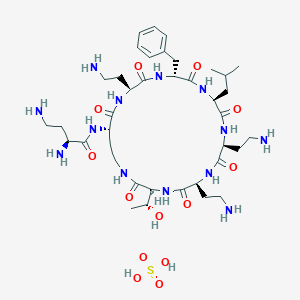
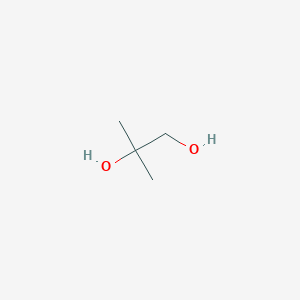
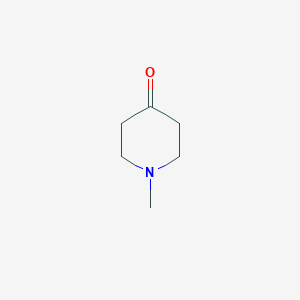

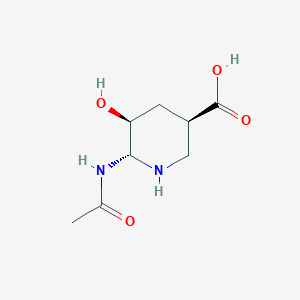
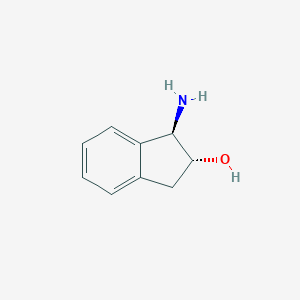
![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
